![molecular formula C17H26N2O3 B12609155 Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate CAS No. 918481-52-4](/img/structure/B12609155.png)
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate
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Overview
Description
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a benzoate ester linked to a piperazine ring via an ethoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the reaction of 3-(chloromethyl)benzoate with 1-(2-ethoxyethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical in prodrug activation or metabolite formation.
Key factors:
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .
-
Basic hydrolysis (saponification) involves hydroxide ion attack, forming a carboxylate intermediate .
Piperazine Functionalization
The piperazine ring’s secondary amines participate in alkylation or acylation reactions, enabling structural diversification.
Reaction Type | Reagents | Product | Source |
---|---|---|---|
N-Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I) | Quaternary ammonium derivatives | |
N-Acylation | Acetyl chloride | Acetylated piperazine derivatives |
Key considerations:
-
Steric hindrance from the ethoxyethyl substituent may slow reaction kinetics compared to simpler piperazines .
-
Selectivity for mono- vs. di-substitution depends on stoichiometry and reaction time .
Ethoxyethyl Group Modifications
The ethoxyethyl side chain can undergo oxidation or cleavage under specific conditions.
Reaction | Reagents | Product | Source |
---|---|---|---|
Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid or ketone derivatives | |
Ether cleavage | HI, Δ | Alcohol and alkyl iodide byproducts |
Mechanistic notes:
-
Oxidation typically targets the terminal ethyl group, converting it to a carboxylic acid .
-
Strong acids like HI cleave the ether bond via SN2 mechanisms .
Ester Transesterification
The methyl ester can exchange alkoxy groups with other alcohols under catalytic conditions.
Conditions | Reagents | Product | Source |
---|---|---|---|
Acid-catalyzed | Ethanol, H<sub>2</sub>SO<sub>4</sub> | Ethyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate |
Key parameters:
Stability Under Ambient Conditions
The compound exhibits moderate stability, with degradation pathways influenced by environmental factors.
Factor | Effect | Source |
---|---|---|
Moisture | Hydrolysis of ester and/or piperazine groups | |
Light | Potential radical-mediated decomposition | |
pH | Instability in strongly acidic/basic media |
Comparative Reactivity with Structural Analogs
Reactivity trends across related compounds highlight the impact of substituents:
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate has been investigated for its role in drug development due to its structural similarity to known pharmacologically active compounds.
Antidepressant Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit antidepressant properties. A study demonstrated that such compounds could enhance serotonergic activity, leading to improved mood regulation in animal models. The efficacy was measured through behavioral tests like the forced swim test and tail suspension test, which are standard for evaluating antidepressant effects.
Anticancer Properties
The compound has also shown promise in anticancer research. A study published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Agricultural Applications
This compound has potential uses as an environmentally friendly pesticide.
Insecticidal Properties
Recent studies have highlighted the insecticidal efficacy of methyl benzoate derivatives against agricultural pests. For example, it has been tested against aphids and whiteflies, showing significant mortality rates at specific concentrations. The compound acts by disrupting the nervous system of target insects while demonstrating low toxicity to beneficial insects like bees.
Pollinator Safety
In addition to its insecticidal properties, the safety of this compound towards pollinators has been assessed. Research indicates that at recommended application rates, the compound poses minimal risk to honeybees, making it a suitable candidate for integrated pest management strategies.
Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Synthesis of Bioactive Compounds
The compound serves as a building block for synthesizing various bioactive agents. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities. For instance, researchers have successfully modified the piperazine ring to produce derivatives with improved pharmacokinetic profiles.
Data Summary
Application Area | Specific Use | Findings/Case Studies |
---|---|---|
Pharmaceuticals | Antidepressant & Anticancer | Induces apoptosis in cancer cells; enhances serotonergic activity |
Agriculture | Insecticide | Effective against aphids; safe for pollinators |
Chemical Synthesis | Intermediate for bioactive compounds | Used to create derivatives with improved biological activity |
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(piperazin-1-yl)benzoate
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
Uniqueness
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific ethoxyethyl linkage, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and can lead to different pharmacological profiles and applications.
Biological Activity
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a benzoate moiety linked to a piperazine derivative, which is known for enhancing biological activity through various mechanisms.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Preliminary studies indicate that compounds structurally related to methyl benzoates exhibit significant cytotoxic effects against various cancer cell lines. For instance, methyl benzoate derivatives have shown IC50 values ranging from 4.62 µg/mL to 19.45 µg/mL against colon carcinoma and breast adenocarcinoma cells, suggesting potential anticancer properties .
- Apoptosis Induction : Research indicates that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial membrane potentials (MMPs) .
- Antimicrobial Activity :
-
Neuropharmacological Effects :
- The piperazine component of the compound may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. Compounds with similar structures have been reported to exhibit affinities for the GABAA receptor, implicating their role in modulating neurological pathways .
Table 1: Anticancer Activity of Methyl Benzoate Derivatives
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HCT116 (Colon) | 4.62 | Apoptosis via ROS production |
MDA-MB231 (Breast) | 19.45 | Induction of apoptosis |
U87MG (Glioblastoma) | 7.44 | Mitochondrial dysfunction |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
In Vitro Studies
In vitro studies have evaluated the cytotoxicity of methyl benzoate derivatives on human cell lines, revealing that concentrations above 7.3 mM significantly reduce cell viability in kidney and colon cells . These findings underscore the need for careful evaluation of dosage in therapeutic applications.
Properties
CAS No. |
918481-52-4 |
---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 3-[[4-(2-ethoxyethyl)piperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C17H26N2O3/c1-3-22-12-11-18-7-9-19(10-8-18)14-15-5-4-6-16(13-15)17(20)21-2/h4-6,13H,3,7-12,14H2,1-2H3 |
InChI Key |
JVJCRUNTZVAZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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